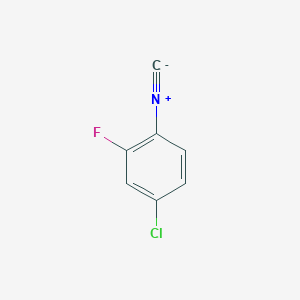

4-Chloro-2-fluoro-1-isocyanobenzene

Descripción

Historical Context of Isocyanide Chemistry in Organic Synthesis

The chemistry of isocyanides, or isonitriles, dates back to the mid-19th century. Initially plagued by their pungent and unpleasant odors, their synthetic potential was not fully realized until the development of multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.org These reactions highlighted the remarkable ability of isocyanides to facilitate the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov

Significance of Aromatic Halogenation in Tailoring Molecular Properties and Reactivity

The introduction of halogen atoms onto an aromatic ring is a powerful strategy for modulating a molecule's physicochemical properties and reactivity. wikipedia.org Halogens, through their inductive and mesomeric effects, can influence electron density, lipophilicity, and metabolic stability. In the context of isocyanobenzenes, halogenation can fine-tune the reactivity of the isocyanide functional group and provide handles for further functionalization, for instance, through transition-metal-catalyzed cross-coupling reactions. wikipedia.org

Position of 4-Chloro-2-fluoro-1-isocyanobenzene within the Family of Polyhalogenated Aromatic Isocyanides

4-Chloro-2-fluoro-1-isocyanobenzene belongs to the class of polyhalogenated aromatic isocyanides, compounds that contain more than one halogen atom on the aromatic ring. mdpi.com The specific placement of the chloro and fluoro substituents in this molecule—a chlorine atom para to the isocyanide group and a fluorine atom ortho to it—is expected to create a unique electronic and steric environment, influencing its reactivity in predictable yet distinct ways compared to its mono-halogenated or differently substituted counterparts.

Overview of Current Research Trends and Unexplored Potentials

Current research in the field of halogenated isocyanobenzenes is focused on expanding their utility in the synthesis of novel heterocyclic compounds, functional materials, and biologically active molecules. researchgate.netrsc.org The development of new catalytic systems that can selectively activate the C-X bonds in the presence of the isocyanide group is an area of active investigation. The full synthetic potential of specifically substituted compounds like 4-Chloro-2-fluoro-1-isocyanobenzene remains an area ripe for exploration, with opportunities to discover new reactions and create novel molecular entities.

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-fluoro-1-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c1-10-7-3-2-5(8)4-6(7)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCNKXISAICRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401412 | |

| Record name | 4-chloro-2-fluoro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602262-00-0 | |

| Record name | 4-Chloro-2-fluoro-1-isocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602262-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-fluoro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 4 Chloro 2 Fluoro 1 Isocyanobenzene

| Property | Value |

| Molecular Formula | C₇H₃ClFN |

| Molecular Weight | 155.56 g/mol |

| SMILES | C1=CC(=C(C=C1N#C)F)Cl |

| InChI Key | FJCNKXISAICRIT-UHFFFAOYSA-N |

Data sourced from PubChem CID 4269003. uni.lu

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Fluoro 1 Isocyanobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Chloro-2-fluoro-1-isocyanobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete structural assignment.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of 4-Chloro-2-fluoro-1-isocyanobenzene in deuterated chloroform (B151607) (CDCl₃) displays distinct signals for the three aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The observed signals are a triplet at 7.36 ppm, a doublet of doublets at 7.24 ppm, and a multiplet between 7.20 and 7.16 ppm.

The proton at the 5-position (H-5) appears as a triplet with a coupling constant (J) of 8.0 Hz, arising from coupling to the adjacent protons H-3 and H-6. The proton at the 3-position (H-3) presents as a doublet of doublets with coupling constants of 9.0 Hz and 2.2 Hz, due to coupling with H-5 and the fluorine atom at the 2-position, respectively. The signal for the proton at the 6-position (H-6) is observed as a multiplet, resulting from its coupling with H-5 and the fluorine atom.

Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-2-fluoro-1-isocyanobenzene

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 7.36 | t | 8.0 |

| H-3 | 7.24 | dd | 9.0, 2.2 |

| H-6 | 7.20-7.16 | m | - |

Solvent: CDCl₃, Frequency: 500 MHz

Carbon-13 (¹³C) NMR Resonances and Isocyanide Carbon Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the case of 4-Chloro-2-fluoro-1-isocyanobenzene, the spectrum shows a characteristic signal for the isocyanide carbon at approximately 171.7 ppm. The other carbon signals are observed in the aromatic region, and their specific assignments can be confirmed through correlation with the proton spectrum using 2D NMR techniques. The carbon atom attached to the fluorine (C-2) and the carbon atom attached to the chlorine (C-4) will exhibit characteristic chemical shifts influenced by the electronegativity of the halogens.

Table 2: ¹³C NMR Spectroscopic Data for 4-Chloro-2-fluoro-1-isocyanobenzene

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-N=C | 171.7 |

| Aromatic C | (not specified in source) |

Solvent: CDCl₃, Frequency: 126 MHz

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For 4-Chloro-2-fluoro-1-isocyanobenzene, cross-peaks would be observed between H-5 and H-3, as well as between H-5 and H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of the carbon signals for C-3, C-5, and C-6 based on the previously assigned proton signals.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint that is characteristic of its structure and functional groups.

Characteristic Vibrational Modes of the Isocyanide Group

The most prominent feature in the FT-IR and Raman spectra of 4-Chloro-2-fluoro-1-isocyanobenzene is the stretching vibration of the isocyanide (-N≡C) group. This vibration typically appears as a strong, sharp band in the region of 2150-2100 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine and chlorine atoms is expected to influence the frequency of this vibration. Other characteristic bands in the spectra would include C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (in the 1600-1450 cm⁻¹ region), and C-F and C-Cl stretching vibrations at lower frequencies. While specific experimental FT-IR and Raman spectra for this compound are not widely published, the isocyanide stretching frequency serves as a key diagnostic tool for its identification. Studies on similar aromatic isocyanides have shown that the isonitrile stretching frequency is influenced by the polarity of the solvent and hydrogen bonding interactions. ucsb.edu

Aromatic Ring Vibrations and Halogen Substituent Effects

The vibrational spectrum of 4-Chloro-2-fluoro-1-isocyanobenzene is fundamentally that of a substituted benzene (B151609) ring, with characteristic frequencies influenced by the mass and electronic effects of its three substituents: a chloro group, a fluoro group, and an isocyano group. The vibrations of the aromatic ring can be broadly categorized into C-H stretching, C-C stretching, in-plane bending, and out-of-plane bending modes.

Key vibrational modes for halogenated benzenes include:

C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region. The exact frequencies can be subtly influenced by the electronic environment created by the adjacent substituents.

C-C Stretching: The characteristic stretching vibrations of the benzene ring are found in the 1600-1400 cm⁻¹ region. thieme-connect.de These bands are often strong in both IR and Raman spectra and are sensitive to the substitution pattern.

C-H Out-of-Plane Bending: The C-H out-of-plane bending (wagging) vibrations, which appear in the 1000-650 cm⁻¹ range, are particularly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.comlibretexts.org For a 1,2,4-trisubstituted benzene, specific patterns of absorption are expected in this region.

C-X (Halogen) Stretching: The C-F and C-Cl stretching vibrations are also characteristic. The C-F stretching mode is typically observed in the 1250-1000 cm⁻¹ region, while the C-Cl stretching vibration is found at lower frequencies, generally in the 800-600 cm⁻¹ range. The intensity of these modes can be influenced by changes in the dipole moment during the vibration. rsc.org

Isocyano Group Vibrations: The isocyano (-N≡C) group has a very strong and characteristic stretching vibration, typically appearing in the 2150-2100 cm⁻¹ region of the IR spectrum. This band is often a clear identifier for the presence of the isocyanide functionality.

The combined effect of the 4-chloro and 2-fluoro substituents is a complex interplay of their individual inductive and resonance effects, which modifies the electron density distribution within the benzene ring and thus the frequencies of its vibrational modes. libretexts.org

Comparison of Experimental and Theoretically Predicted Vibrational Frequencies

A powerful method for the detailed assignment of vibrational spectra is the comparison of experimentally measured frequencies with those predicted by quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov This approach allows for the confident assignment of each observed band to a specific molecular motion.

The standard procedure involves:

Optimizing the ground-state molecular geometry of the compound using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

Performing a frequency calculation on the optimized geometry to predict the harmonic vibrational frequencies, IR intensities, and Raman activities.

Scaling the calculated frequencies using an empirical scaling factor. This is necessary because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of incomplete basis sets.

While specific experimental and theoretical vibrational data for 4-Chloro-2-fluoro-1-isocyanobenzene are not available in the reviewed literature, the table below illustrates this comparative methodology using published data for a structurally related compound, 4-chloro-2-fluoro toluene (B28343). core.ac.uk The agreement between the scaled theoretical frequencies and the experimental values demonstrates the utility of this method for making definitive vibrational assignments.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Scaled (B3LYP) (cm⁻¹) | Assignment |

| 3111 | 3110 | 3241 | 3111 | C-H stretch |

| 1618 | 1619 | 1679 | 1612 | C-C stretch |

| 1583 | 1584 | 1643 | 1577 | C-C stretch |

| 1496 | 1495 | 1553 | 1491 | C-C stretch |

| 1276 | 1275 | 1324 | 1271 | C-H in-plane bend |

| 1221 | 1220 | 1269 | 1218 | C-F stretch |

| 877 | 876 | 911 | 875 | C-H out-of-plane bend |

| 775 | 774 | 805 | 773 | C-Cl stretch |

Data presented for the analogous compound 4-chloro-2-fluoro toluene for illustrative purposes. core.ac.uk

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. measurlabs.com This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass. For 4-Chloro-2-fluoro-1-isocyanobenzene (C₇H₃ClFN), HRMS would be used to experimentally verify its predicted monoisotopic mass. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinct M+2 peak in the mass spectrum. libretexts.org

The table below shows the predicted exact masses for the molecular ion of 4-Chloro-2-fluoro-1-isocyanobenzene and several common adducts that could be observed in an HRMS analysis. uni.lu

| Ion/Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₇H₃³⁵ClFN]⁺ | 154.99325 |

| [M+H]⁺ | [C₇H₄³⁵ClFN]⁺ | 156.00108 |

| [M+Na]⁺ | [C₇H₃³⁵ClFNaN]⁺ | 177.98302 |

| [M-H]⁻ | [C₇H₂³⁵ClFN]⁻ | 153.98652 |

Data sourced from predicted values. uni.lu

Fragmentation Pathways and Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a "fingerprint" for the molecule's structure. For 4-Chloro-2-fluoro-1-isocyanobenzene, several key fragmentation pathways can be anticipated based on the known behavior of halogenated aromatic compounds. miamioh.edu

Loss of the Isocyano Group: Cleavage of the C-N bond can lead to the loss of a neutral CO group and a nitrogen radical, or the loss of the entire -NC group.

Loss of Halogens: The molecule can lose a chlorine or fluorine radical. The loss of a chlorine atom (M-35 or M-37) is a common pathway for chloroaromatic compounds. libretexts.org

Formation of Tropylium (B1234903) Ion: Aromatic compounds often undergo rearrangement to form the stable tropylium ion (C₇H₇⁺) or a substituted tropylium ion. For alkylbenzenes, a fragment at m/z 91 is characteristic of the tropylium ion. youtube.com For this compound, fragmentation could lead to related stable cyclic cations.

Cleavage of the Aromatic Ring: At higher energies, the benzene ring itself can fragment, leading to smaller charged species.

The table below lists some of the expected key fragments and their theoretical mass-to-charge ratios (m/z).

| Fragment Ion Formula | Lost Neutral Fragment | Expected m/z (for ³⁵Cl) | Fragment Name/Description |

| [C₇H₃ClFN]⁺ | - | 155 | Molecular Ion (M⁺) |

| [C₇H₃FN]⁺ | Cl | 120 | Loss of Chlorine |

| [C₆H₃FN]⁺ | C≡N | 108 | Loss of Cyanide Radical |

| [C₆H₃Cl]⁺ | F, C≡N | 110 | Loss of Fluorine and Cyanide |

| [C₆H₃F]⁺ | Cl, C≡N | 94 | Loss of Chlorine and Cyanide |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. diamond.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the positions of individual atoms, bond lengths, bond angles, and intermolecular interactions. wikipedia.org

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Fluoro 1 Isocyanobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to a wide range of molecules to predict geometries, energies, and other properties. While specific DFT studies on 4-chloro-2-fluoro-1-isocyanobenzene are not readily found in the reviewed literature, the following sections outline the standard computational approaches that would be used.

Geometry Optimization and Conformational Analysis

Due to the relatively rigid nature of the benzene (B151609) ring, significant conformational isomers are not expected for this molecule. However, minor distortions from a perfect planar benzene ring can occur due to the presence of the substituents (chloro, fluoro, and isocyano groups). The optimization process would precisely quantify these distortions.

Table 1: Predicted Geometric Parameters of 4-Chloro-2-fluoro-1-isocyanobenzene (Hypothetical Data)

| Parameter | Value |

| C-Cl Bond Length | Data not available |

| C-F Bond Length | Data not available |

| C-N (Isocyano) Bond Length | Data not available |

| N-C (Isocyano) Bond Length | Data not available |

| C-C-Cl Bond Angle | Data not available |

| C-C-F Bond Angle | Data not available |

| C-C-N Bond Angle | Data not available |

Note: This table represents the type of data that would be generated from a DFT geometry optimization. Specific values for 4-chloro-2-fluoro-1-isocyanobenzene are not available in the cited literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Topologies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

For 4-chloro-2-fluoro-1-isocyanobenzene, FMO analysis would reveal the distribution of these orbitals across the molecule. The presence of electronegative halogen atoms and the electron-withdrawing isocyano group would significantly influence the energies and shapes of the HOMO and LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties of 4-Chloro-2-fluoro-1-isocyanobenzene (Hypothetical Data)

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table illustrates the kind of data obtained from an FMO analysis. Specific values for 4-chloro-2-fluoro-1-isocyanobenzene are not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a positive point charge at various locations around the molecule and calculating the potential energy. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential.

Red regions indicate a negative potential, where there is an excess of electron density. These areas are prone to electrophilic attack.

Blue regions indicate a positive potential, where there is a deficiency of electron density. These areas are susceptible to nucleophilic attack.

Green regions represent a neutral potential.

For 4-chloro-2-fluoro-1-isocyanobenzene, an MEP map would likely show negative potential around the electronegative fluorine and chlorine atoms, as well as the nitrogen atom of the isocyano group. Positive potential would be expected around the hydrogen atoms of the benzene ring.

Non-linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in technologies like telecommunications and data storage. researchgate.net Computational methods can predict the NLO properties of a molecule, such as its first hyperpolarizability (β). A high β value is indicative of a strong NLO response.

Molecules with significant charge transfer characteristics, often arising from the presence of both electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large NLO properties. researchgate.net In 4-chloro-2-fluoro-1-isocyanobenzene, the interplay between the halogen atoms and the isocyano group attached to the benzene ring could lead to interesting NLO behavior. DFT calculations are a common tool for predicting these properties. researchgate.net

Table 3: Predicted Non-linear Optical Properties of 4-Chloro-2-fluoro-1-isocyanobenzene (Hypothetical Data)

| Property | Value |

| First Hyperpolarizability (β) | Data not available |

Note: This table shows the type of data generated from NLO property calculations. A specific value for 4-chloro-2-fluoro-1-isocyanobenzene is not available in the cited literature.

Ab Initio and Coupled Cluster (CCSD(T)) Approaches for High-Accuracy Predictions

For even more precise theoretical data, more computationally intensive methods like ab initio and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be employed. These methods are considered the "gold standard" in quantum chemistry for their high accuracy.

Refined Structural Parameters and Spectroscopic Constants

While DFT is often sufficient for many applications, CCSD(T) calculations can provide highly accurate, benchmark-quality data for molecular geometries and spectroscopic constants (e.g., rotational constants and vibrational frequencies). These high-accuracy calculations are particularly valuable for comparing with high-resolution experimental spectroscopic data.

Due to the significant computational cost of CCSD(T) methods, they are typically used for smaller molecules or to refine the results obtained from less computationally demanding methods like DFT. To date, no published studies employing CCSD(T) for 4-chloro-2-fluoro-1-isocyanobenzene have been identified in the reviewed literature.

Table 4: High-Accuracy Predicted Structural Parameters of 4-Chloro-2-fluoro-1-isocyanobenzene (Hypothetical Data)

| Parameter | Value |

| C-Cl Bond Length (Å) | Data not available |

| C-F Bond Length (Å) | Data not available |

| Rotational Constant A (GHz) | Data not available |

| Rotational Constant B (GHz) | Data not available |

| Rotational Constant C (GHz) | Data not available |

Note: This table exemplifies the high-accuracy data that can be obtained from CCSD(T) calculations. Specific values for 4-chloro-2-fluoro-1-isocyanobenzene are not available in the cited literature.

Thermochemical Data and Reaction Energetics

There is currently no published experimental or calculated thermochemical data for 4-chloro-2-fluoro-1-isocyanobenzene. To understand the stability and reactivity of this compound, computational studies would be required to determine key parameters such as its heat of formation, Gibbs free energy of formation, and bond dissociation energies. Such data would be invaluable for predicting its behavior in chemical reactions and for designing synthetic pathways.

Intermolecular Interactions and Supramolecular Assembly Prediction

The potential for 4-chloro-2-fluoro-1-isocyanobenzene to form interesting supramolecular structures is high, given the presence of the isocyanide group, a chlorine atom, and a fluorine atom. However, a detailed computational analysis of these interactions is not yet available.

Investigation of π-Hole Interactions Involving the Isocyanide Group

The isocyanide group is known to participate in π-hole interactions, acting as a Lewis base. In the case of 4-chloro-2-fluoro-1-isocyanobenzene, the electron-withdrawing nature of the chloro and fluoro substituents would likely modulate the strength of these interactions. Computational modeling would be necessary to quantify the electrostatic potential of the π-hole and predict the geometry and energy of its interactions with various partner molecules.

Halogen Bonding and Other Non-Covalent Interactions in Self-Assembly

The chlorine atom on the aromatic ring presents the possibility of forming halogen bonds, where the electropositive region on the chlorine atom (the σ-hole) can interact with a Lewis base. The fluorine atom, being highly electronegative, can participate in hydrogen bonding. A comprehensive theoretical study would be needed to explore the interplay between these potential halogen bonds, hydrogen bonds, and π-hole interactions in directing the self-assembly of 4-chloro-2-fluoro-1-isocyanobenzene molecules.

Theoretical Studies on Crystal Packing and Solid-State Behavior

Predicting the crystal packing of 4-chloro-2-fluoro-1-isocyanobenzene would require sophisticated computational methods that can accurately model the subtle balance of intermolecular forces. Such studies could predict the most stable crystal polymorphs and provide insights into the solid-state properties of the material. At present, no such theoretical or experimental crystallographic data has been reported.

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data

While some basic computed properties for 4-chloro-2-fluoro-1-isocyanobenzene are available in public databases, a full suite of QSAR descriptors has not been calculated and published. uni.lu These descriptors, which include electronic, steric, and thermodynamic properties, are essential for developing models that can predict the biological activity or other properties of this compound without the need for extensive experimental testing.

Table 1: Predicted Physicochemical Properties of 4-Chloro-2-fluoro-1-isocyanobenzene

| Property | Value | Source |

| Molecular Formula | C₇H₃ClFN | PubChem uni.lu |

| Monoisotopic Mass | 154.9938 Da | PubChem uni.lu |

| XlogP (predicted) | 2.4 | PubChem uni.lu |

This table contains interactive data. You can sort and filter the information by clicking on the column headers.

Steric and Electronic Effects of Chloro and Fluoro Substituents on Isocyanide Reactivity

The chloro and fluoro substituents at the 4- and 2-positions, respectively, are expected to exert significant steric and electronic effects on the isocyanide group. Electronically, both halogens are electron-withdrawing, which would decrease the electron density on the isocyanide carbon, potentially affecting its reactivity towards nucleophiles and its coordination chemistry with metals. Sterically, the fluorine atom at the ortho position could hinder the approach of reactants to the isocyanide group. A quantitative analysis of these effects, using computational methods to calculate parameters such as atomic charges, electrostatic potentials, and steric hindrance indices, has not been performed for this specific molecule.

Reactivity and Applications of 4 Chloro 2 Fluoro 1 Isocyanobenzene in Organic Synthesis

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. sciepub.com 4-Chloro-2-fluoro-1-isocyanobenzene is a valuable component in several key MCRs, leading to the synthesis of diverse and often biologically relevant scaffolds.

Groebke–Blackburn–Bienaymé (GBB) Reaction: Scope, Limitations, and Mechanistic Insights

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an α-aminoazine, an aldehyde, and an isocyanide, yielding fused imidazo-annulated heterocycles, such as imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov This reaction is a powerful tool in combinatorial chemistry for generating libraries of compounds. beilstein-journals.org

Scope and Limitations: The GBB reaction is known for its broad substrate scope. beilstein-journals.org However, studies have shown that the electronic properties of the reactants can significantly influence the reaction's success. Specifically, the use of 4-Chloro-2-fluoro-1-isocyanobenzene in the GBB reaction has been reported to result in poor performance and unsatisfactory outcomes. beilstein-journals.org This limitation is attributed to the electron-withdrawing nature of the chloro and fluoro substituents, which deactivates the isocyanide group towards the desired cycloaddition pathway. scielo.br

Mechanistic Insights: The mechanism of the GBB reaction is generally understood to proceed through a non-concerted [4+1] cycloaddition. scielo.brbeilstein-journals.org The initial step involves the formation of a Schiff base from the aminoazole and the aldehyde. This is followed by a proton-assisted activation of the Schiff base, which then undergoes nucleophilic attack by the isocyanide. nih.gov The resulting intermediate then cyclizes and aromatizes to afford the final fused heterocyclic product. nih.gov The reaction can be catalyzed by both Brønsted and Lewis acids. scielo.br

| Reactant Class | Role in GBB Reaction | Example |

| α-Aminoazine | Provides the heterocyclic core | 2-Aminopyridine |

| Aldehyde | Carbonyl component | Benzaldehyde |

| Isocyanide | Provides a two-atom unit | 4-Chloro-2-fluoro-1-isocyanobenzene |

Ugi Four-Component Reaction (U-4CR) and its Derivatives

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. sciepub.comnih.gov This reaction is highly valued for its ability to generate peptide-like structures and other complex molecules in a single step. nih.gov

The core of the Ugi reaction mechanism involves the formation of an imine from the aldehyde/ketone and the amine, which is then protonated by the carboxylic acid. sciepub.com The isocyanide subsequently attacks the iminium ion, forming a nitrilium ion intermediate. acs.orgnih.govnih.gov This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-acylamino amide product.

The versatility of the Ugi reaction is expanded through the use of various "Ugi-type" reactions where the carboxylic acid component is replaced by other nucleophiles. nih.gov

Passerini Three-Component Reaction (P-3CR) as a Synthetic Tool

The Passerini three-component reaction (P-3CR), first described in 1921, is a reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is significant as it was the first isocyanide-based multicomponent reaction to be discovered. wikipedia.org

The P-3CR is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations, involving a cyclic transition state. organic-chemistry.org The reaction offers a direct and atom-economical route to α-hydroxy carboxamide derivatives and has found applications in the synthesis of a variety of structures, including heterocycles and polymers. wikipedia.org

Regioselectivity and Stereoselectivity Control in MCRs

Controlling regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. In the context of multicomponent reactions involving isocyanides like 4-Chloro-2-fluoro-1-isocyanobenzene, the inherent reactivity of the starting materials often dictates the outcome. For instance, in the GBB reaction, the regioselectivity is determined by which nitrogen of the aminoazine participates in the cyclization. With 2-aminopyrimidines, the formation of both possible regioisomers has been observed. nih.gov

In the Ugi and Passerini reactions, the stereochemistry-determining step is the nucleophilic attack of the isocyanide on the imine or carbonyl carbon, respectively. acs.orgnih.gov The facial selectivity of this attack can be influenced by the presence of chiral auxiliaries or catalysts, allowing for the synthesis of enantioenriched products.

Nucleophilic and Electrophilic Reactivity Studies

The isocyanide carbon of 4-Chloro-2-fluoro-1-isocyanobenzene exhibits amphiphilic reactivity, meaning it can react with both nucleophiles and electrophiles. acs.orgnih.gov

Nucleophilic Attack on the Isocyanide Carbon and Derived Products

The isocyanide carbon is susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations. For instance, the coordination of an isocyanide to a metal center can enhance the electrophilicity of the isocyanide carbon, making it more susceptible to attack by nucleophiles such as water, alcohols, and amines. rsc.org This can lead to the formation of carbene complexes or, upon hydrolysis, the corresponding amine and carbon monoxide. rsc.org

The reaction of isocyanides with protic nucleophiles is a key aspect of their chemistry. For example, the hydrolysis of an isocyanide yields a formamide, which can be further hydrolyzed to an amine. This reactivity underscores the utility of isocyanides as synthons for primary amines.

| Reagent | Product Type |

| Water | Formamide/Amine |

| Alcohol | Formimidate |

| Amine | Formamidine |

Electrophilic Aromatic Substitution Patterns and Directed Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. msu.edu In EAS, an electrophile attacks the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgmsu.edu The regiochemical outcome of such reactions is dictated by the electronic nature of the substituents already present on the ring.

For 4-Chloro-2-fluoro-1-isocyanobenzene, all three substituents—chloro, fluoro, and isocyano—are electron-withdrawing groups. These groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density. libretexts.org Halogens are generally deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.org However, in this specific molecule, the positions ortho and para to the activating, albeit deactivating, halogens are already substituted. The isocyano group is a deactivating group and directs incoming electrophiles to the meta position.

Considering the positions on the benzene ring of 4-Chloro-2-fluoro-1-isocyanobenzene, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the existing substituents are as follows:

The fluoro group at C2 directs ortho (C3) and para (C5).

The chloro group at C4 directs ortho (C3 and C5).

The isocyano group at C1 directs meta (C3 and C5).

Therefore, electrophilic substitution is strongly directed to the C3 and C5 positions, with the relative reactivity of these sites being influenced by the combined electronic and steric effects of the substituents.

Influence of Halogen Substituents on Reactivity and Selectivity

The presence of both chlorine and fluorine on the aromatic ring significantly modulates the reactivity of 4-Chloro-2-fluoro-1-isocyanobenzene. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. libretexts.org However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M), which would typically activate the ortho and para positions. libretexts.org

The interplay of these effects influences not only the reactivity of the aromatic ring but also the isocyanide group. The electron-withdrawing nature of the halogens can impact the nucleophilicity and electrophilicity of the isocyanide carbon, thereby affecting its participation in various reactions. acs.org The substitution pattern on the phenyl ring can influence the strength of halogen bonds, with electron-withdrawing groups generally enhancing this interaction. nih.govresearchgate.netresearchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, and 4-Chloro-2-fluoro-1-isocyanobenzene is a suitable substrate for such transformations. sigmaaldrich.com Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable in synthetic organic chemistry. sigmaaldrich.com

Cross-Coupling Reactions with Organometallic Reagents

The chloro substituent at the C4 position of 4-Chloro-2-fluoro-1-isocyanobenzene can readily participate in various palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product.

Commonly employed organometallic reagents include:

Organoboron compounds (Suzuki Coupling): Arylboronic acids or esters can couple with the aryl chloride in the presence of a palladium catalyst and a base.

Organotin compounds (Stille Coupling): Organostannanes can be used as coupling partners.

Organozinc compounds (Negishi Coupling): Organozinc reagents are also effective in these transformations.

The efficiency of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent. cuny.edu For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. The fluorine substituent at the C2 position can also influence the reactivity of the C-Cl bond in these catalytic cycles.

Below is a table summarizing representative cross-coupling reactions involving aryl halides, which are analogous to reactions that could be performed with 4-Chloro-2-fluoro-1-isocyanobenzene.

| Aryl Halide | Organometallic Reagent | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 4-Chloroanisole | s-BuB(OH)₂ | Pd(dba)₂ | P(t-Bu)₃ | K₃PO₄·H₂O | Toluene (B28343)/H₂O | 4-(sec-Butyl)anisole | 94 |

| Chlorobenzene | (S)-1-(benzyloxy)pentan-2-ylboronic acid | Pd(dba)₂ | P(t-Bu)₃·HBF₄ | K₃PO₄·H₂O | Toluene/H₂O | (S)-1-(benzyloxy)-2-phenylpentane | 70 |

| 4-Bromoanisole | sec-Butylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 4-sec-Butylanisole | 60 |

This table presents data from analogous reactions to illustrate the general conditions and outcomes of cross-coupling reactions. cuny.edu

Insertion Reactions of the Isocyanide Moiety

The isocyanide functional group of 4-Chloro-2-fluoro-1-isocyanobenzene is known to undergo insertion reactions in the presence of transition metal catalysts. researchgate.netvu.nl In these reactions, the isocyanide carbon inserts into a metal-carbon or metal-heteroatom bond. This process, often referred to as migratory insertion, can lead to the formation of new iminoyl-metal species, which can then undergo further reactions to generate a variety of nitrogen-containing compounds. vu.nl

Palladium-catalyzed reactions involving isocyanide insertion are particularly well-developed. For example, the reaction of an aryl halide, an isocyanide, and a nucleophile can lead to the formation of amides, amidines, or other nitrogen-containing heterocycles. The isocyanide can also undergo double or multiple insertions, leading to the rapid construction of complex molecular architectures. researchgate.net

Radical-Initiated Cyclization and Cascade Annulation Pathways

Radical reactions provide a powerful alternative to ionic pathways for the synthesis of complex molecules. beilstein-journals.org Aryl isocyanides, including 4-Chloro-2-fluoro-1-isocyanobenzene, can participate in radical-initiated cyclization and cascade annulation reactions to form a variety of heterocyclic structures. These reactions are typically initiated by the generation of a radical species that adds to the isocyanide carbon, forming an imidoyl radical. rsc.orgacs.org

Formation of N-Containing Heterocycles

The intramolecular cyclization of the imidoyl radical onto an adjacent aromatic ring is a key step in the formation of N-containing heterocycles. acs.org This process can be used to synthesize a wide range of fused heterocyclic systems, such as phenanthridines and indoles. rsc.orgorganic-chemistry.org

For example, a radical generated from a suitable precursor can add to the isocyanide of an appropriately substituted aryl isocyanide. The resulting imidoyl radical can then undergo an intramolecular cyclization onto an ortho-alkenyl or ortho-aryl group, followed by rearomatization to afford the heterocyclic product. beilstein-journals.org The reaction conditions, including the choice of radical initiator and solvent, can influence the efficiency and selectivity of the cyclization.

Manganese(III) acetate (B1210297) is a common reagent used to mediate such radical cyclizations. acs.orgorganic-chemistry.org Visible light-mediated photoredox catalysis has also emerged as a mild and efficient method for initiating these radical cascade reactions. rsc.org

Below is a table summarizing the formation of N-containing heterocycles from aryl isocyanides via radical cyclization pathways.

| Aryl Isocyanide Substrate | Radical Source | Mediator/Catalyst | Product Type |

| o-Alkenyl aromatic isocyanides | Boronic acids | Mn(acac)₃ | 2-Aryl-3-cyanoindoles |

| o-Aryl isocyanides | Tricarbonyl compounds | Ru-photocatalyst/Persulfate | Substituted phenanthridines |

| 2-Isocyanobiaryls | Tris(trimethylsilyl)silane (TTMSS) | AIBN | 6-Substituted phenanthridines |

This table provides examples of radical cyclization reactions with various aryl isocyanides, illustrating the types of heterocycles that can be synthesized. beilstein-journals.orgrsc.orgorganic-chemistry.org

Photoredox Catalysis in Isocyanide Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, prized for its mild reaction conditions and high functional group tolerance. mdpi.com In the context of isocyanide chemistry, this approach enables novel transformations by generating radical intermediates that can readily engage with the isocyanide moiety.

A significant application of photoredox catalysis is the radical fluoroalkylation of isocyanides. nih.gov Research has demonstrated that under visible-light irradiation, a photocatalyst can facilitate the reaction between isocyanides and a fluoroalkyl source, such as a fluorinated sulfone. This process involves the generation of a fluoroalkyl radical, which then adds to the nucleophilic carbon of the isocyanide group. While studies may not have specified 4-Chloro-2-fluoro-1-isocyanobenzene, the methodology is applicable to a wide array of aryl isocyanides. nih.gov The general mechanism involves the excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺ or fac-Ir(ppy)₃) by visible light, which then interacts with the fluoroalkyl source to generate the critical radical species for the transformation. nih.govrsc.org

This method represents a significant advancement, providing a new pathway to access fluoroalkylated compounds, which are of high interest in medicinal and materials science due to the unique properties conferred by fluorine atoms. mdpi.comnih.gov The reaction conditions are typically mild, avoiding the harsh reagents often required in traditional methods.

Table 1: Representative Conditions for Photoredox Fluoroalkylation of Isocyanides

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Isocyanide | Aryl Isocyanides | Substrate | nih.gov |

| Radical Source | Fluoroalkyl Sulfones (e.g., CF₃SO₂R) | Fluoroalkyl radical precursor | nih.gov |

| Photocatalyst | Ru(phen)₃Cl₂ or fac-Ir(ppy)₃ | Absorbs visible light to initiate electron transfer | rsc.org |

| Light Source | Blue LEDs / Visible Light | Energy input for photocatalyst excitation | nih.govrsc.org |

| Solvent | Organic Solvents (e.g., MeCN) | Reaction medium | nih.gov |

Derivatization and Functional Group Interconversion Strategies

The chemical architecture of 4-Chloro-2-fluoro-1-isocyanobenzene offers multiple sites for synthetic modification. Strategies can be devised to selectively transform the isocyanide group or to modify the chloro and fluoro substituents on the aromatic ring.

The isocyanide carbon is nucleophilic and serves as a versatile handle for constructing more complex molecules. One of the most fundamental transformations of the isocyanide group is its participation in multicomponent reactions, such as the Ugi reaction. acs.org In this process, the isocyanide attacks an imine intermediate (formed from an amine and a carbonyl compound), generating a nitrilium ion. This intermediate is then trapped by a carboxylic acid to yield a complex α-acylamino amide product. acs.org This transformation is highly efficient for converting the isocyanide functionality into a peptide-like scaffold in a single step.

The nucleophilic character of the isocyanide carbon, which attacks the electrophilic imine carbon, is a key feature of its reactivity profile. acs.org This allows for a predictable and selective conversion of the C-isocyanide group into a new, more elaborate functional array.

Table 2: The Ugi Four-Component Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

|---|

Modifying the halogen substituents on the aromatic ring of 4-Chloro-2-fluoro-1-isocyanobenzene presents a different set of synthetic challenges and opportunities. The reactivity of aryl halides in many reactions, particularly cross-coupling and nucleophilic aromatic substitution, is heavily dependent on the identity of the halogen.

The strength of the carbon-halogen bond increases significantly from iodine to fluorine (C-I < C-Br < C-Cl < C-F). science.gov Consequently, the C-F bond is the strongest and least reactive, while the C-Cl bond is also considerably stable. This reactivity difference allows for selective reactions. For instance, in palladium-catalyzed cross-coupling reactions, it is often possible to selectively react at a C-Cl bond while leaving a C-F bond untouched. However, cleaving these bonds, especially the C-F bond, is generally challenging and can be endergonic (energetically unfavorable). science.gov

While photoredox catalysis has been explored for the functionalization of C-H bonds on halogenated benzenes, the yields for chloro- and fluorobenzene (B45895) derivatives can be low, underscoring the difficulty of manipulating these stable bonds. beilstein-journals.org Therefore, synthetic strategies targeting the halogen atoms of 4-Chloro-2-fluoro-1-isocyanobenzene would likely require harsh conditions or highly specialized catalytic systems, with the chloro position being the more plausible site for modification compared to the fluoro position.

Table 3: Relative Reactivity of Aryl Halides

| Aryl Halide (Ar-X) | C-X Bond Energy (approx. kJ/mol) | General Reactivity in Cross-Coupling | Citation |

|---|---|---|---|

| Ar-F | ~544 | Lowest | science.gov |

| Ar-Cl | ~406 | Low | science.gov |

| Ar-Br | ~339 | Moderate | science.gov |

Future Research Directions and Advanced Methodologies for 4 Chloro 2 Fluoro 1 Isocyanobenzene Studies

Exploration of Asymmetric Synthesis and Chiral Induction in Reactions

The generation of chiral molecules is of paramount importance in pharmaceutical and materials science. While isocyanide-based multicomponent reactions (MCRs) like the Passerini and Ugi reactions are powerful tools for creating molecular diversity, achieving high levels of stereocontrol remains a significant challenge. nih.govacs.orgbeilstein-journals.org Future research will likely focus on developing new chiral catalysts and auxiliaries specifically tailored for reactions involving 4-Chloro-2-fluoro-1-isocyanobenzene.

The exploration of chiral Lewis acids, which can activate the carbonyl or imine components of MCRs, presents a promising avenue. nih.gov For instance, the use of chiral copper(II) complexes has shown success in asymmetric Passerini reactions. nih.gov Similarly, chiral phosphoric acids or other Brønsted acids could be investigated for their ability to induce enantioselectivity in Ugi reactions with this specific isocyanide.

Another area of interest is the use of chiral starting materials. By incorporating a chiral amine, carboxylic acid, or aldehyde, diastereoselective reactions can be achieved. The rigid and electronically defined structure of 4-Chloro-2-fluoro-1-isocyanobenzene could influence the facial selectivity of the reacting partners, leading to predictable stereochemical outcomes. Systematic studies are needed to map the diastereoselectivity of this isocyanide with a wide range of chiral inputs.

Table 1: Potential Chiral Catalysts for Asymmetric Reactions with 4-Chloro-2-fluoro-1-isocyanobenzene

| Catalyst Type | Potential Reaction | Mechanism of Chiral Induction |

| Chiral Lewis Acids (e.g., Cu(II)-Box) | Passerini Reaction | Coordination to the carbonyl component, creating a chiral environment. nih.gov |

| Chiral Brønsted Acids | Ugi Reaction | Protonation of the imine, forming a chiral ion pair. |

| Chiral Phase-Transfer Catalysts | Alkylation Reactions | Formation of a chiral ion pair with a nucleophile. |

Development of Green Chemistry Approaches for Synthesis and Reactions

Traditional methods for isocyanide synthesis often rely on hazardous reagents like phosgene (B1210022) or phosphorus oxychloride and chlorinated solvents, which pose significant environmental and safety concerns. uniupo.itrsc.org A key future direction is the development of greener synthetic routes to 4-Chloro-2-fluoro-1-isocyanobenzene and its subsequent reactions.

Recent advancements have demonstrated the dehydration of the corresponding formamide, 4-chloro-2-fluoro-N-formyl-aniline, using milder and more environmentally benign reagents. uniupo.it The use of p-toluenesulfonyl chloride in aqueous micellar systems is a notable example of a greener alternative. uniupo.it Further research could explore other dehydrating agents and solvent systems, such as deep eutectic solvents or mechanochemistry, to minimize waste and energy consumption. wikipedia.org

The application of 4-Chloro-2-fluoro-1-isocyanobenzene in green MCRs is another critical area. Performing these reactions in water or other green solvents like ethanol (B145695) can significantly reduce their environmental impact. wikipedia.orgnih.gov The hydrophobic nature of the isocyanide can even lead to rate enhancements in aqueous media due to hydrophobic effects. nih.gov Continuous flow technology offers a scalable and safer way to handle isocyanides, minimizing exposure to their unpleasant odors and potential toxicity. rsc.org

Table 2: Comparison of Synthesis Methods for Isocyanides

| Method | Reagents | Solvents | Green Chemistry Considerations |

| Classical (Ugi) | Phosphorus oxychloride, triethylamine | Dichloromethane | Toxic reagents, chlorinated solvent, exothermic. uniupo.it |

| Greener Dehydration | p-Toluenesulfonyl chloride, sodium bicarbonate | Water (with surfactant) | Avoids toxic reagents and solvents, milder conditions. uniupo.it |

| Flow Chemistry | Various (e.g., POCl3) | Various | Improved safety, scalability, and control; can be coupled with in-line purification. rsc.org |

Mechanistic Studies Using In-Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for monitoring reactions in real-time. researchgate.netyoutube.comwiley.com

For reactions involving 4-Chloro-2-fluoro-1-isocyanobenzene, in-situ FTIR can track the disappearance of the characteristic isocyanide stretching frequency (around 2100-2150 cm⁻¹) and the appearance of product-related absorbances. researchgate.netresearchgate.net This allows for the determination of reaction kinetics and the identification of transient intermediates. For example, in Ugi and Passerini reactions, the formation of the nitrilium ion intermediate could potentially be observed. nih.govnih.gov

In-situ NMR spectroscopy can provide detailed structural information about all species present in the reaction mixture, including starting materials, intermediates, and products. wiley.com This can be particularly valuable for elucidating complex reaction networks and understanding the role of catalysts. High-pressure NMR techniques could be employed to study reactions under non-ambient conditions. wiley.com

High-Throughput Screening and Combinatorial Chemistry for Reaction Discovery

The versatility of isocyanides in MCRs makes them ideal candidates for combinatorial chemistry and high-throughput screening (HTS) to discover new bioactive molecules and materials. nih.govnih.govfrontiersin.org By systematically reacting 4-Chloro-2-fluoro-1-isocyanobenzene with diverse libraries of aldehydes, amines, and carboxylic acids, vast collections of novel compounds can be rapidly synthesized. nih.govnih.govacs.org

These libraries can then be screened for a wide range of properties, from biological activity against therapeutic targets to desirable characteristics for materials science applications. The automation of these processes allows for the efficient exploration of chemical space. rug.nlyoutube.com DNA-encoded libraries (DELs) represent an advanced approach where each compound is tagged with a unique DNA barcode, enabling the screening of massive libraries in a single experiment. nih.govacs.orgacs.org The compatibility of isocyanide-based MCRs with DNA-encoded synthesis has been demonstrated, opening up new possibilities for drug discovery. nih.govacs.org

Table 3: High-Throughput Screening Workflow for 4-Chloro-2-fluoro-1-isocyanobenzene

| Step | Description | Key Technologies |

| 1. Library Design | Selection of diverse building blocks (aldehydes, amines, carboxylic acids) to react with 4-Chloro-2-fluoro-1-isocyanobenzene. | Computational tools for diversity analysis. |

| 2. Automated Synthesis | Robotic liquid handlers perform the multicomponent reactions in microtiter plates. rug.nl | Automated synthesis platforms. |

| 3. High-Throughput Screening | The resulting compound library is tested for a specific property (e.g., enzyme inhibition, cell viability). | Robotic screening systems, various assay technologies. |

| 4. Hit Identification & Validation | Active compounds ("hits") are identified and their structures confirmed. Their activity is then re-tested and validated. | Mass spectrometry, NMR spectroscopy. |

Application in Materials Science and Polymer Chemistry (excluding physical properties of the compound itself)

The isocyanide functional group can undergo polymerization to form poly(isocyanide)s, which are rigid, helical polymers with interesting properties. rsc.orgacs.org The specific substituents on the phenyl ring of 4-Chloro-2-fluoro-1-isocyanobenzene can influence the polymerization process and the properties of the resulting polymer. Future research could explore the synthesis and characterization of homopolymers of this isocyanide, as well as copolymers with other isocyanide monomers. These materials could find applications in areas such as chiral separations, liquid crystals, and as scaffolds for catalysts. rsc.org

Furthermore, 4-Chloro-2-fluoro-1-isocyanobenzene can be incorporated into larger polymer structures through MCRs. For example, by using a bifunctional component (e.g., a dicarboxylic acid or a diamine) in a Ugi or Passerini reaction, polyesters or polyamides containing the 4-chloro-2-fluorophenyl group can be synthesized. These polymers may exhibit unique thermal or mechanical properties due to the presence of the halogenated aromatic moiety. Isocyanates, which share some reactivity with isocyanides, are widely used in the production of polyurethanes and polyisocyanurates, suggesting potential for isocyanides in similar applications. rsc.orgwikipedia.org The development of isocyanide-based hydrogels for applications like organoid formation also highlights the potential in biomaterials. nih.gov

Rational Design of Derivatives Based on Computational Predictions

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, reducing the need for extensive trial-and-error experimentation. nih.govnih.gov Density functional theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of derivatives of 4-Chloro-2-fluoro-1-isocyanobenzene.

For example, computational models can be used to screen virtual libraries of derivatives for their potential as ligands for specific protein targets in drug discovery. nih.gov By calculating binding affinities and predicting absorption, distribution, metabolism, and excretion (ADME) properties, the most promising candidates can be prioritized for synthesis and experimental testing. nih.gov

In materials science, computational methods can be used to predict the properties of polymers derived from 4-Chloro-2-fluoro-1-isocyanobenzene. For instance, the helical pitch and stability of poly(isocyanide)s can be modeled, guiding the design of polymers with specific chiroptical properties. Similarly, the mechanical and thermal properties of isocyanide-containing polymers can be predicted, accelerating the discovery of new high-performance materials. Recent studies have even explored the photocatalytic potential of isocyanides, a "dark side" of their reactivity that could be further investigated and exploited through computational modeling. acs.org

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-fluoro-1-isocyanobenzene in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. For example, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) can be employed to introduce the isocyanate group. Key considerations include:

- Catalyst selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for efficient coupling .

- Solvent and temperature : Toluene or THF at 80–100°C under inert atmosphere to prevent hydrolysis of the isocyanate group.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high-purity yields.

Q. How should researchers handle and store 4-Chloro-2-fluoro-1-isocyanobenzene to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood with local exhaust ventilation to minimize inhalation risks .

- Storage : Store in amber glass vials under nitrogen at –20°C to prevent moisture-induced degradation. Avoid prolonged storage; monitor for discoloration or precipitate formation, which indicate decomposition .

Q. Which spectroscopic techniques are critical for characterizing 4-Chloro-2-fluoro-1-isocyanobenzene?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine and fluorine coupling constants in aromatic regions).

- FT-IR : Verify the isocyanate group (sharp peak at ~2250 cm⁻¹) and absence of hydrolysis products (e.g., amines or ureas).

- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion ([M+H]⁺) and isotopic patterns for Cl/F .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4-Chloro-2-fluoro-1-isocyanobenzene in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the isocyanate group.

- Transition State Modeling : Identify steric/electronic effects of substituents (Cl/F) on reaction pathways using software like Gaussian or ORCA .

- QSPR Models : Train neural networks on halogenated benzene datasets to predict reaction yields under varying conditions .

Q. What strategies resolve contradictory data between spectroscopic and crystallographic analyses of this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR/IR with single-crystal X-ray diffraction to confirm molecular geometry.

- Dynamic NMR Studies : Probe temperature-dependent spectra to detect conformational flexibility or solvent interactions.

- Elemental Analysis : Validate purity (>98%) to rule out impurities skewing spectroscopic results .

Q. How can researchers design derivatives of 4-Chloro-2-fluoro-1-isocyanobenzene for targeted bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace Cl/F with bioisosteres (e.g., CF₃ or Br) and test inhibitory effects on kinase targets.

- Click Chemistry : Functionalize the isocyanate group with azides or alkynes for modular bioconjugation .

- In Silico Screening : Dock derivatives into protein active sites (e.g., IKK2) using AutoDock Vina to prioritize synthesis .

Q. What are the environmental fate and degradation pathways of this compound in laboratory waste streams?

- Methodological Answer :

- Hydrolysis Studies : Monitor pH-dependent degradation (e.g., in H₂O/MeOH) via LC-MS to identify hydrolysis products (e.g., amines).

- Oxidative Stability : Expose to UV light or ozone and track byproducts using GC-MS.

- Waste Treatment : Neutralize with aqueous NaHCO₃ before disposal, followed by activated carbon filtration to adsorb residual organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.